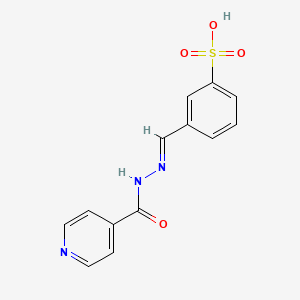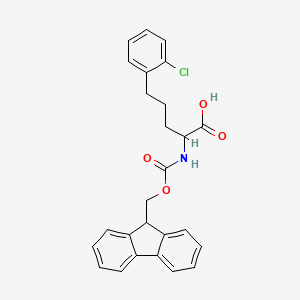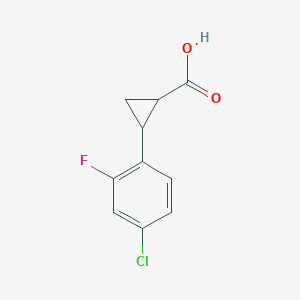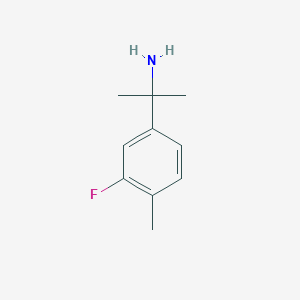![molecular formula C27H24F3NO4 B12302122 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[3-(trifluorométhyl)phényl]pentanoïque est un composé organique complexe reconnu pour ses propriétés structurales uniques. Il est souvent utilisé dans divers domaines de la recherche scientifique en raison de sa stabilité et de sa réactivité dans des conditions spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[3-(trifluorométhyl)phényl]pentanoïque implique généralement la protection des acides aminés à l’aide de groupes fluorenylméthoxycarbonyl (Fmoc). Une méthode courante consiste à faire réagir l’acide aminé protégé correspondant avec de l’azoture de sodium (NaN3) en utilisant du chlorure d’isobutoxycarbonyl (IBC-Cl) ou des méthodes de chlorure d’acide . Le produit résultant est isolé sous forme de solide cristallin, stable à température ambiante.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires à celles utilisées en laboratoire, avec des optimisations pour l’échelle, le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[3-(trifluorométhyl)phényl]pentanoïque subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.
Réduction : Ceci implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l’azoture de sodium (NaN3), le chlorure d’isobutoxycarbonyl (IBC-Cl) et divers agents oxydants et réducteurs. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour garantir la voie réactionnelle souhaitée.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés oxygénés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications de recherche scientifique
L’acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[3-(trifluorométhyl)phényl]pentanoïque est utilisé dans plusieurs applications de recherche scientifique :
Biologie : La stabilité et la réactivité du composé le rendent utile pour étudier les processus et les interactions biologiques.
Industrie : Le composé est utilisé dans la production de divers produits et matériaux chimiques, tirant parti de sa réactivité et de sa stabilité.
Applications De Recherche Scientifique
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid is used in several scientific research applications:
Chemistry: It is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various chemical products and materials, leveraging its reactivity and stability.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[3-(trifluorométhyl)phényl]pentanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe Fmoc protège l’acide aminé pendant la synthèse, empêchant les réactions indésirables. Après déprotection, le composé peut interagir avec d’autres molécules, facilitant des réactions telles que la formation de liaisons peptidiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (S)-2-((((9H-fluorèn-9-yl)méthoxy)carbonyl)amino)-2-méthyldodéc-11-énoïque
- Acide (2S)-2-(9H-fluorèn-9-ylméthoxycarbonylamino)-2-[3-(trifluorométhyl)phényl]acétique
- Acide ®-2-((((9H-fluorèn-9-yl)méthoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoïque
Unicité
L’acide 2-(9H-fluorèn-9-ylméthoxycarbonylamino)-5-[3-(trifluorométhyl)phényl]pentanoïque est unique en raison de sa configuration structurale spécifique, qui confère une réactivité et une stabilité distinctes. Cela le rend particulièrement précieux dans la synthèse peptidique et d’autres applications où un contrôle précis des réactions chimiques est requis.
Propriétés
Formule moléculaire |
C27H24F3NO4 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)18-9-5-7-17(15-18)8-6-14-24(25(32)33)31-26(34)35-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,31,34)(H,32,33) |
Clé InChI |
XQOPXKFCQGSQMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
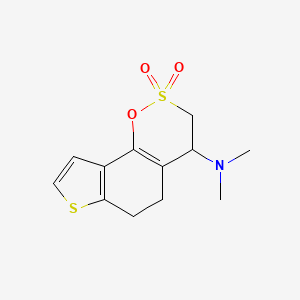
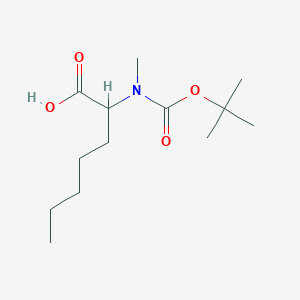

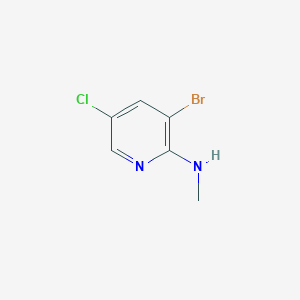
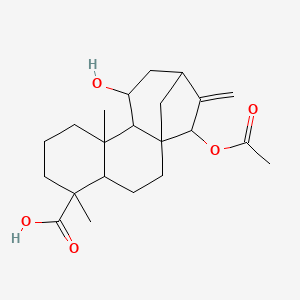
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
